3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Overview
Description
Mechanism of Action
Target of Action
SKF-75670 hydrobromide is a selective agonist for the Dopamine D1 receptor . The D1 receptor is one of the five subtypes of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays several important roles in the brain and body, and the D1 receptor is involved in neuronal excitation.
Mode of Action
SKF-75670 hydrobromide interacts with the D1 receptor in an atypical manner. It displays antagonist activity in vitro and agonist activity in vivo . This means that while it can block the receptor’s activity in a test tube, it enhances the receptor’s activity in a living organism. Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist , meaning it can block the effects of cocaine .
Biochemical Pathways
The primary biochemical pathway affected by SKF-75670 hydrobromide is the dopamine signaling pathway . By acting on the D1 receptor, SKF-75670 hydrobromide can influence the transmission of dopamine signals in the brain. This can have downstream effects on various functions, including movement, mood, and reward.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed in the body when administered in a suitable formulation.
Result of Action
In animal studies, SKF-75670 hydrobromide has been shown to reduce locomotor activity . This suggests that it may have a calming or sedative effect. It also antagonizes the rate-altering and discriminative-stimulus effects of cocaine , indicating potential therapeutic applications in the treatment of cocaine addiction.
Action Environment
The action of SKF-75670 hydrobromide can be influenced by various environmental factors. For example, the presence of other drugs (such as cocaine) can affect its activity Additionally, the physiological environment, including the levels of dopamine and other neurotransmitters in the brain, can also impact its efficacy and stability
Biochemical Analysis
Biochemical Properties
SKF-75670 hydrobromide plays a significant role in biochemical reactions by selectively targeting dopamine D1 receptors. It interacts with these receptors to modulate dopamine signaling pathways. The compound exhibits partial agonist activity at the D1 receptor, which means it can activate the receptor but not to the full extent as other agonists . Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist, altering the behavioral effects of cocaine in animal models . This interaction with dopamine receptors and its antagonistic effect on cocaine make it a valuable tool in studying dopamine-related biochemical processes.
Cellular Effects
SKF-75670 hydrobromide influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by altering cell signaling, gene expression, and cellular metabolism. In studies involving MPTP-treated marmosets, SKF-75670 hydrobromide was shown to reduce locomotor activity, indicating its impact on motor function . The compound’s ability to act as a partial agonist at dopamine D1 receptors and its antagonistic effect on cocaine suggest that it can modulate cellular responses to dopamine and cocaine, thereby influencing cellular processes and functions.
Molecular Mechanism
The molecular mechanism of SKF-75670 hydrobromide involves its binding to dopamine D1 receptors, where it acts as a partial agonist. This binding interaction leads to the activation of the receptor, albeit with lower efficacy compared to full agonists . The compound also exhibits antagonist activity in vitro, which means it can block the receptor’s activity in certain conditions . Additionally, SKF-75670 hydrobromide’s role as a cocaine antagonist involves altering the behavioral effects of cocaine by modulating dopamine signaling pathways . These molecular interactions highlight the compound’s dual role as both an agonist and antagonist in different contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF-75670 hydrobromide can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. SKF-75670 hydrobromide is stable when stored at -20°C under nitrogen and away from moisture . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the experimental conditions. Long-term effects on cellular function have been observed in studies involving MPTP-treated marmosets, where SKF-75670 hydrobromide reduced locomotor activity over time .
Dosage Effects in Animal Models
The effects of SKF-75670 hydrobromide vary with different dosages in animal models. In MPTP-treated marmosets, dosages ranging from 2.5 to 10 mg/kg administered intraperitoneally reduced locomotor activity . Additionally, dosages of 0.3 and 1.0 mg/kg administered intramuscularly antagonized the rate-altering and discriminative-stimulus effects of cocaine in monkeys . These studies indicate that SKF-75670 hydrobromide’s effects are dose-dependent, with higher doses potentially leading to more pronounced effects on locomotor activity and cocaine antagonism.
Metabolic Pathways
SKF-75670 hydrobromide is involved in metabolic pathways related to dopamine signaling. As a dopamine D1 receptor agonist, it interacts with enzymes and cofactors involved in dopamine metabolism . The compound’s partial agonist activity at the D1 receptor suggests that it can modulate metabolic flux and metabolite levels associated with dopamine signaling. Additionally, its role as a cocaine antagonist indicates that it may influence metabolic pathways related to cocaine metabolism and its effects on the central nervous system .
Transport and Distribution
SKF-75670 hydrobromide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s solubility in DMSO and its insolubility in water suggest that it may require specific transport mechanisms to reach its target sites within cells . Once inside the cells, SKF-75670 hydrobromide can interact with dopamine receptors and other biomolecules to exert its effects. Its distribution within tissues is influenced by factors such as dosage, administration route, and the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of SKF-75670 hydrobromide is primarily associated with its target sites, the dopamine D1 receptors. These receptors are located on the cell membrane, where SKF-75670 hydrobromide binds to exert its agonist and antagonist effects . The compound’s activity and function are influenced by its localization to these specific compartments. Additionally, any post-translational modifications or targeting signals that direct SKF-75670 hydrobromide to specific organelles or compartments can impact its overall activity and function within the cell .
Preparation Methods
The synthesis of SKF 75670 involves the formation of the benzazepine ring system. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the desired benzazepine structure. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
SKF 75670 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: SKF 75670 can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SKF 75670 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists.
Biology: SKF 75670 is employed in studies investigating dopamine-mediated cell signaling pathways.
Medicine: The compound is explored for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease.
Industry: SKF 75670 is used in the development of new pharmacological agents targeting dopamine receptors.
Comparison with Similar Compounds
SKF 75670 is unique among dopamine D1 receptor agonists due to its selective binding and lower efficacy compared to other agonists. Similar compounds include:
SKF 38393: Another dopamine D1 receptor agonist with higher efficacy.
SKF 81297: A potent and selective dopamine D1 receptor agonist with higher efficacy than SKF 75670.
SKF 75670’s uniqueness lies in its atypical activity, displaying antagonist activity in vitro and agonist activity in vivo .
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTPHNVUAVFKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978339 | |
Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62717-63-9 | |
Record name | SK&F 75670 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.